molecular formula C16H22N2O2 B5870713 N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B5870713
M. Wt: 274.36 g/mol
InChI Key: YVIZOKHKAZUDGS-UHFFFAOYSA-N
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Description

N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, an anilino group, and a carboxamide group

Properties

IUPAC Name

N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-6-5-9-14(10-12)18-15(19)11-17-16(20)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIZOKHKAZUDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide typically involves the reaction of 3-methylaniline with a suitable acylating agent to form the intermediate 3-methylanilino derivative. This intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(3-methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid, while reduction could produce N-[2-(3-methylphenylamino)-2-hydroxyethyl]cyclohexanecarboxamide.

Scientific Research Applications

N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and anilino group make it a versatile compound for various applications, distinguishing it from other similar compounds.

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